Cas no 941946-06-1 (3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea)

3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea structure
941946-06-1 structure
Product name:3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea
CAS No:941946-06-1
MF:C19H19FN4O2
MW:354.378167390823
CID:5500789
PubChem ID:52971564

3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
    • 941946-06-1
    • 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea
    • Inchi: 1S/C19H19FN4O2/c1-2-3-12-24-17(13-8-4-6-10-15(13)22-19(24)26)23-18(25)21-16-11-7-5-9-14(16)20/h4-11,13H,2-3,12H2,1H3,(H,21,25)/b23-17+
    • InChI Key: CTDQEXOADVXRGM-HAVVHWLPSA-N
    • SMILES: FC1C=CC=CC=1NC(/N=C1\C2C=CC=CC2=NC(N\1CCCC)=O)=O

Computed Properties

  • Exact Mass: 354.14920402g/mol
  • Monoisotopic Mass: 354.14920402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 74.1Ų

3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2802-0068-1mg
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2802-0068-2mg
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2802-0068-3mg
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2802-0068-5mg
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2802-0068-2μmol
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2802-0068-20mg
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2802-0068-20μmol
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2802-0068-10mg
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2802-0068-50mg
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2802-0068-4mg
3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea
941946-06-1 90%+
4mg
$66.0 2023-05-16

3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea Related Literature

Additional information on 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea

Introduction to 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea (CAS No. 941946-06-1)

The compound 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea, identified by its CAS number 941946-06-1, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic urea derivative has garnered considerable attention due to its structural complexity and potential biological activities. The molecule features a fused tetrahydroquinazoline core, which is a privileged scaffold in medicinal chemistry, known for its role in modulating various biological pathways. The presence of a butyl substituent at the 3-position and a 2-fluorophenyl group at the urea moiety further enhances its pharmacological profile, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of tetrahydroquinazoline derivatives in drug discovery. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural motif of 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea aligns well with this trend, offering a unique combination of functional groups that could interact with biological targets in multiple ways. The fluorine atom at the phenyl ring is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules.

In the context of modern drug development, the synthesis and characterization of such complex molecules are critical steps. The preparation of 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea involves multi-step organic synthesis techniques, including cyclization reactions and urea formation. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound. These analytical techniques provide detailed insights into the molecular structure, helping researchers understand its potential interactions with biological targets.

The biological activity of 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea has been explored in several preclinical studies. Initial assays have shown promising results in inhibiting key enzymes involved in inflammatory pathways. For instance, the compound has demonstrated potential as an inhibitor of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins that mediate inflammation and pain. Additionally, its interaction with other enzymes such as lipoxygenase has been investigated, suggesting broader anti-inflammatory effects.

The role of fluorine-containing aromatic rings in enhancing drug efficacy is well-documented. The fluorophenyl group in this compound contributes to its bioavailability by improving lipophilicity while maintaining metabolic stability. This balance is essential for achieving optimal pharmacokinetic profiles. Furthermore, computational studies using molecular docking have predicted favorable binding interactions between 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea and target proteins involved in cancer pathways. These predictions provide a rational basis for designing further derivatives with enhanced activity.

Future research directions for 3-(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene-1-(2-fluorophenyl)urea include exploring its mechanism of action in detail and optimizing its chemical structure for improved potency and selectivity. Combination studies with other therapeutic agents are also being planned to evaluate synergistic effects that could lead to more effective treatments for inflammatory and neoplastic diseases. The integration of high-throughput screening technologies will facilitate the identification of novel analogs with enhanced pharmacological properties.

The development of new pharmaceuticals relies heavily on the discovery and optimization of novel molecular entities like 3-(4E)-3-butyl-2 oxo - 1 , 23 , 34 - tetra hydro quin az o lin - 44 ylidene - 11 ( 22 fluoro phen yl ) urea ( CAS No . 94194606 - 11 ) . Its unique structural features and promising biological activities make it a valuable asset in the quest for innovative therapeutic solutions. As research progresses,this compound is expected to contribute significantly to advancements in drug discovery,offering hope for improved treatments for various diseases.

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